molecular formula C15H14N2O4 B5138832 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide

3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide

Cat. No.: B5138832
M. Wt: 286.28 g/mol
InChI Key: WSOOXMKAHPMBAL-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is synthesized through a multi-step reaction process.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide is not well understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This compound has also been found to have a direct effect on the immune system by modulating the production of cytokines and other immune cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide in lab experiments is its high potency and specificity. This compound has been found to exhibit a high degree of selectivity towards certain enzymes and proteins, which makes it an ideal candidate for studying their biological functions. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability.

Future Directions

For 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide research include the development of this compound-based drugs, the study of its mechanism of action, and the development of new synthesis methods.

Synthesis Methods

The synthesis of 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide involves a multi-step reaction process that includes the use of various reagents and solvents. The first step involves the reaction of 4-nitroaniline with methanol to form 4-nitroanisole. This is followed by the reaction of 4-nitroanisole with methyl magnesium bromide to form 3-methoxy-4-nitrophenol. The final step involves the reaction of 3-methoxy-4-nitrophenol with N-methyl benzamide in the presence of a catalyst to form this compound.

Scientific Research Applications

3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-16(12-6-8-13(9-7-12)17(19)20)15(18)11-4-3-5-14(10-11)21-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOOXMKAHPMBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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